molecular formula C16H22ClN3O2 B243546 N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide

Cat. No. B243546
M. Wt: 323.82 g/mol
InChI Key: XHNVVRSDMQZYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide, also known as BPCA, is a synthetic compound that belongs to the class of piperazine derivatives. BPCA has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide enhances the activity of the AMPA receptor by increasing the binding affinity of glutamate to the receptor. This results in an increase in the excitatory synaptic transmission, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has been shown to protect neurons against oxidative stress, excitotoxicity, and inflammation. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has several advantages as a tool for studying the role of glutamate receptors in synaptic plasticity. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide is highly selective for the AMPA receptor and does not interact with other glutamate receptors. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has also been shown to be stable and does not degrade quickly. However, N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has some limitations as well. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has a low solubility in water, which can make it difficult to use in certain experiments. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide also has a short half-life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide in scientific research. One potential direction is to investigate the potential use of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the role of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide in synaptic plasticity and its potential use as a tool for studying the mechanisms underlying learning and memory processes. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide and its potential use in clinical settings.
Conclusion:
In conclusion, N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide, or N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has been shown to have neuroprotective properties, enhance synaptic plasticity, and improve cognitive function in animal models. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has several advantages as a tool for studying the role of glutamate receptors in synaptic plasticity, but also has some limitations. Further studies are needed to investigate the potential use of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide in the treatment of neurodegenerative diseases and its role in learning and memory processes.

Synthesis Methods

The synthesis of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide involves the reaction of 5-chloro-2-nitroaniline with butyryl chloride in the presence of piperazine and triethylamine. The resulting intermediate is then treated with acetic acid to yield N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide. The synthesis method of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide is well-established and has been reported in several scientific journals.

Scientific Research Applications

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide has also been studied for its potential use as a tool for studying the role of glutamate receptors in synaptic plasticity.

properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]acetamide

InChI

InChI=1S/C16H22ClN3O2/c1-3-4-16(22)20-9-7-19(8-10-20)15-6-5-13(17)11-14(15)18-12(2)21/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,21)

InChI Key

XHNVVRSDMQZYBR-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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